(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride” is a compound with the CAS Number: 2829292-71-7. It has a molecular weight of 223.7 and its IUPAC name is (2S)-2-amino-2-(2-naphthyl)ethanol hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C12H14ClNO . The InChI code is 1S/C12H13NO.ClH/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H/t12-;/m1./s1 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. More detailed physical and chemical properties were not available .Scientific Research Applications
Metabolism and Detectability Studies
- Metabolite Identification in Urine : Research shows that similar compounds to (S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride undergo various metabolic processes, including oxidation, hydroxylation, and degradation, leading to the identification of metabolites in urine samples (Meyer, Prosser, & Maurer, 2013).
Synthesis and Characterization
- Labeling and Synthesis : Compounds with a similar structure have been synthesized and labeled for pharmaceutical applications, contributing to the understanding of drug behavior and distribution (Gransden, Roth, & Takahashi, 1983).
Fluorescent Detection and Imaging
- Fluorescent Detection : Compounds like this compound have been used to develop fluorescent detection methods for various molecules, enhancing analytical capabilities in research (Nakashima & Yoshida, 2006).
- Mass Spectrometry Imaging : Similar compounds have been used as matrices in mass spectrometry imaging for visualizing small molecules in tissues, aiding in understanding pathological processes (Liu et al., 2014).
Anticancer Evaluation
- Anticancer Properties : Research on structurally similar compounds has shown potential in anticancer applications, contributing to the development of novel therapeutic agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Corrosion Inhibition
- Inhibition of Steel Rebar Corrosion : Studies have demonstrated the effectiveness of related compounds in inhibiting corrosion, which has practical applications in materials science and engineering (Bellal, Benghanem, & Keraghel, 2021).
Fluorescence Derivatization
- Fluorescence Derivatization of Amino Acids : Naphthalene-based compounds have been used to derivatize amino acids for fluorescence studies, enhancing the understanding of biological molecules (Frade, Barros, Moura, & Gonçalves, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
L-Glutamine alpha-(beta-naphthyl)amide hydrochloride, also known as H-Gln-NA HCl, primarily targets l-glutaminases . These enzymes catalyze the cleavage of the gamma-amido bond of l-glutamine residues .
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. The l-glutaminases catalyze the cleavage of the gamma-amido bond of l-glutamine residues, producing ammonia and l-glutamate .
Biochemical Pathways
The action of H-Gln-NA HCl affects the glutamine metabolic pathway . Glutamine can be used as a nitrogen donor in the biosynthesis of many compounds, including other amino acids, purines, and pyrimidines . It also improves nicotinamide adenine dinucleotide (NAD) redox potential .
Pharmacokinetics
L-Glutamine is known to be well-absorbed and distributed throughout the body .
Result of Action
The cleavage of the gamma-amido bond of l-glutamine residues results in the production of ammonia and l-glutamate . This can have various effects at the molecular and cellular levels, depending on the context. For example, in the context of nutrition, L-Glutamine is used for nutritional supplementation and for treating dietary shortage or imbalance .
Biochemical Analysis
Biochemical Properties
Glutaminases catalyze the cleavage of the gamma-amido bond of L-glutamine residues, producing ammonia and L-glutamate . This interaction is fundamental to various biochemical processes, including the production of amino acids, nucleotides, and other substances that facilitate cellular proliferation .
Cellular Effects
The effects of L-Glutamine alpha-(beta-naphthyl)amide hydrochloride on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in tumor cells, the metabolism of glutamine is intricately linked to the survival and progression of cancer cells .
Molecular Mechanism
The molecular mechanism of action of L-Glutamine alpha-(beta-naphthyl)amide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), this compound has been synthesized with high yield and regioselectivity .
Metabolic Pathways
L-Glutamine alpha-(beta-naphthyl)amide hydrochloride is involved in the glutamine metabolic pathway . This pathway is crucial for the production of amino acids, fatty acids, nucleotides, and more . The compound’s interactions with enzymes or cofactors within this pathway could also influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
(2S)-2-amino-N-naphthalen-2-ylpentanediamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2.ClH/c16-13(7-8-14(17)19)15(20)18-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9,13H,7-8,16H2,(H2,17,19)(H,18,20);1H/t13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGKEUSDVCMPLI-ZOWNYOTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCC(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201988-95-6 |
Source
|
Record name | 201988-95-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.